Di-Boc-L-cystathionine
Overview
Description
Di-tert-butoxycarbonyl-L-cystathionine is a derivative of L-cystathionine, a sulfur-containing amino acid. This compound is often used in research settings, particularly in the study of sulfur metabolism and the synthesis of peptides. The presence of tert-butoxycarbonyl groups provides protection to the amino and carboxyl groups, making it a valuable intermediate in peptide synthesis.
Mechanism of Action
Target of Action
Di-Boc-L-cystathionine primarily targets the Bacterial Cystathionine gamma-synthase (Bact metB) . This enzyme plays a crucial role in the formation of L-cystathionine from O-succinyl-L-homoserine (OSHS) and L-cysteine, via a gamma-replacement reaction .
Mode of Action
The interaction of this compound with its target enzyme, Bact metB, results in the catalysis of the formation of L-cystathionine from OSHS and L-cysteine . In the absence of thiol, it catalyzes gamma-elimination to form 2-oxobutanoate, succinate, and ammonia .
Biochemical Pathways
This compound is involved in the transsulfuration pathway . This pathway is responsible for maintaining the balance between cysteine and homocysteine, whose concentrations are critical in several biochemical processes . The transsulfuration pathway is active in organs such as the liver, kidneys, pancreas, and intestines .
Result of Action
The action of this compound results in the production of L-cystathionine, a key nonprotein amino acid related to metabolic conditions . The level of L-cystathionine present reflects the activity of cystathionine beta-synthase and cystathionine gamma-lyase . For example, it is well known that L-cystathionine is observed in the urine of cystathionuric patients owing to a cystathionine gamma-lyase deficiency .
Biochemical Analysis
Biochemical Properties
Di-Boc-L-cystathionine plays a significant role in biochemical reactions involving sulfur metabolism. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are crucial in the transsulfuration pathway. This pathway converts homocysteine to cysteine, with this compound acting as an intermediate . The interactions with these enzymes are essential for maintaining cellular redox balance and detoxifying reactive oxygen species .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of cystathionine γ-lyase, leading to changes in the levels of hydrogen sulfide, a critical signaling molecule . This modulation can impact cellular functions such as proliferation, apoptosis, and response to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine . Additionally, it can inhibit or activate these enzymes, leading to alterations in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions but can degrade over extended periods . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular function, including alterations in enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the activity of cystathionine β-synthase and cystathionine γ-lyase, promoting the conversion of homocysteine to cysteine . At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating a dose-dependent response in metabolic and cellular functions .
Metabolic Pathways
This compound is involved in the transsulfuration pathway, where it serves as an intermediate in the conversion of homocysteine to cysteine . This pathway is active in various organs, including the liver, kidneys, and brain . The compound interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, influencing metabolic flux and levels of sulfur-containing metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for transporters and binding proteins, affecting its accumulation and activity within cells .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The localization of this compound within cells is crucial for its role in metabolic pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butoxycarbonyl-L-cystathionine can be synthesized through the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester. This reaction involves the use of sulfur nucleophiles, such as the ester of L-cysteine and potassium thioacetate . The reaction conditions typically include the use of solvents like tetrahydrofuran and the presence of a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for Di-tert-butoxycarbonyl-L-cystathionine are not well-documented, the general approach would involve large-scale synthesis using the same thioalkylation reaction. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butoxycarbonyl-L-cystathionine undergoes several types of chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl groups under acidic conditions to yield L-cystathionine.
Common Reagents and Conditions
Thioalkylation: Potassium thioacetate, tetrahydrofuran, and a base such as sodium hydride.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Thioalkylation: Di-tert-butoxycarbonyl-L-cystathionine.
Deprotection: L-cystathionine.
Scientific Research Applications
Di-tert-butoxycarbonyl-L-cystathionine is primarily used in the synthesis of peptides and the study of sulfur metabolism. Its applications include:
Comparison with Similar Compounds
Similar Compounds
L-cystathionine: The unprotected form of Di-tert-butoxycarbonyl-L-cystathionine, involved in sulfur metabolism.
L-homocysteine: Another sulfur-containing amino acid, structurally similar to L-cystathionine.
L-cysteine: The product of the transsulfuration pathway, derived from L-cystathionine.
Uniqueness
Di-tert-butoxycarbonyl-L-cystathionine is unique due to the presence of tert-butoxycarbonyl protecting groups, which make it a valuable intermediate in peptide synthesis. These protecting groups enhance the stability of the compound and prevent unwanted side reactions during synthesis .
Properties
IUPAC Name |
(2S)-4-[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O8S/c1-16(2,3)26-14(24)18-10(12(20)21)7-8-28-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBKMIZPKGMIEK-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116191 | |
Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64905-03-9 | |
Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64905-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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